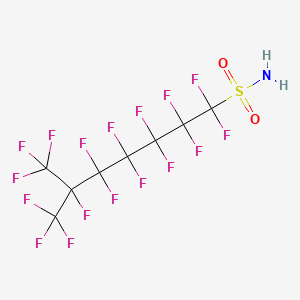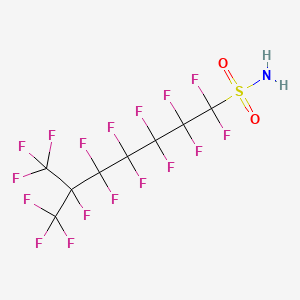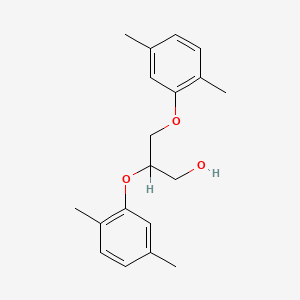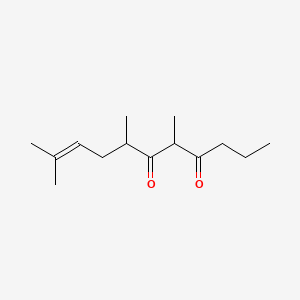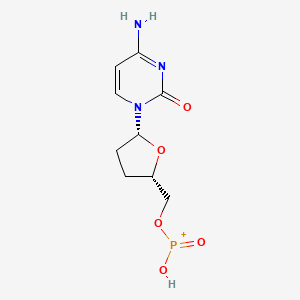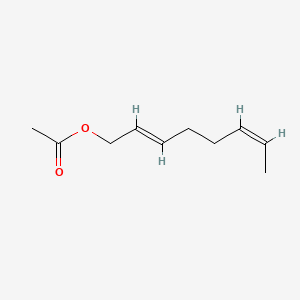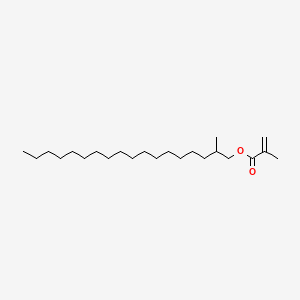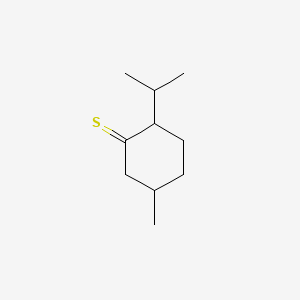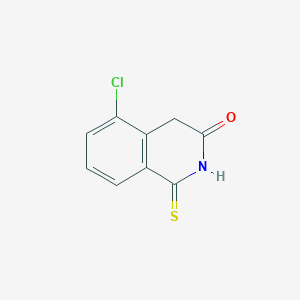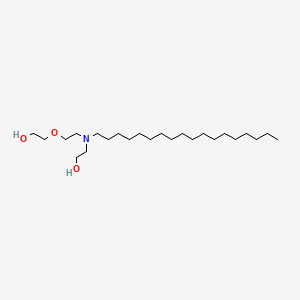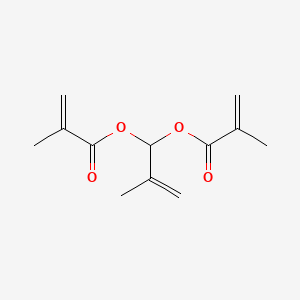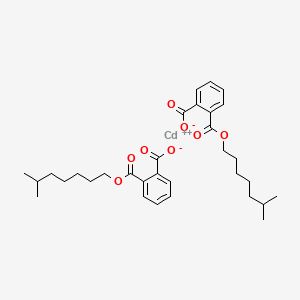
Aluminium methanolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C3H9AlO3 It is a derivative of methanol and aluminium, where aluminium is bonded to three methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Aluminium methanolate can be synthesized through the reaction of aluminium with methanol. The reaction typically involves the use of an aluminium source, such as aluminium powder or aluminium chloride, and methanol under controlled conditions. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods: In industrial settings, this compound is produced by reacting aluminium with methanol in large reactors. The process involves heating the mixture to facilitate the reaction and then purifying the product through distillation or crystallization. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Aluminium methanolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aluminium oxide and methanol.
Hydrolysis: In the presence of water, it hydrolyzes to form aluminium hydroxide and methanol.
Substitution: It can participate in substitution reactions where the methoxy groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen or hydrogen peroxide can be used for oxidation reactions.
Water or Aqueous Solutions: For hydrolysis reactions.
Other Ligands: For substitution reactions, various ligands such as halides or organic groups can be used.
Major Products Formed:
Oxidation: Aluminium oxide and methanol.
Hydrolysis: Aluminium hydroxide and methanol.
Substitution: Depending on the substituent, various aluminium compounds can be formed.
Applications De Recherche Scientifique
Aluminium methanolate has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other aluminium compounds and as a catalyst in organic reactions.
Medicine: Research is ongoing into its use in drug delivery systems and as an adjuvant in vaccines.
Industry: It is used in the production of coatings, adhesives, and as a catalyst in polymerization reactions.
Mécanisme D'action
The mechanism of action of aluminium methanolate involves its ability to donate methoxy groups and form coordination complexes with other molecules. This property makes it useful as a catalyst and in the formation of various aluminium-based materials. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it is used in.
Comparaison Avec Des Composés Similaires
Aluminium Ethoxide: Similar to aluminium methanolate but with ethoxy groups instead of methoxy groups.
Aluminium Isopropoxide: Contains isopropoxy groups and is used in similar applications.
Aluminium Butoxide: Contains butoxy groups and is used in the synthesis of aluminium-based materials.
Uniqueness: this compound is unique due to its specific reactivity with methanol and its ability to form stable complexes. Its properties make it particularly useful in applications where methanol is a preferred solvent or reactant.
Propriétés
Numéro CAS |
865-31-6 |
|---|---|
Formule moléculaire |
C3H9AlO3 |
Poids moléculaire |
120.08 g/mol |
Nom IUPAC |
aluminum;methanolate |
InChI |
InChI=1S/3CH3O.Al/c3*1-2;/h3*1H3;/q3*-1;+3 |
Clé InChI |
UAEJRRZPRZCUBE-UHFFFAOYSA-N |
SMILES canonique |
C[O-].C[O-].C[O-].[Al+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


